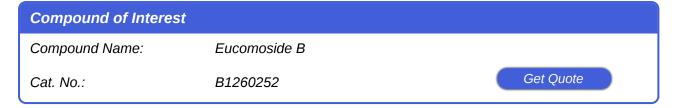


# Unveiling the Spectroscopic Signature of Eucomoside B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Eucomoside B**, a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides. The following sections detail its characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of **Eucomoside B** for potential therapeutic applications.

# **Spectroscopic Data Summary**

The spectroscopic data for **Eucomoside B** are summarized in the tables below for easy reference and comparison. This data is essential for confirming the structure and purity of the compound.

# Table 1: NMR Spectroscopic Data for Eucomoside B (in CD3OD)



Position	1H NMR (δH, mult., J in Hz)	13C NMR (δC)
Iridoid Aglycone		
1	5.78 (d, J=1.6)	96.5
3	7.47 (s)	152.0
4	-	110.2
5	3.18 (m)	40.1
6	1.95 (m), 2.25 (m)	26.5
7	4.34 (dd, J=5.2, 1.6)	82.1
8	-	65.4
9	2.80 (m)	47.9
10	4.15 (d, J=13.2), 4.25 (d, J=13.2)	61.9
11	-	132.8
Glucose Moiety		
1'	4.85 (d, J=7.8)	100.1
2'	3.45 (m)	74.8
3'	3.40 (m)	77.9
4'	3.30 (m)	71.6
5'	3.42 (m)	78.1
6'	3.70 (dd, J=12.0, 5.6), 3.88 (dd, J=12.0, 2.0)	62.8
(S)-N- (Carboxymethyl)phenylalanine Moiety		
1"	-	175.1
2"	4.65 (t, J=7.2)	56.2



3"	3.20 (dd, J=14.0, 7.2), 3.35 (dd, J=14.0, 7.2)	38.5
1""	-	138.2
2"'/6"'	7.25-7.35 (m)	130.4
3"'/5"'	7.25-7.35 (m)	129.5
4"'	7.25-7.35 (m)	127.8
N-CH2-COOH	3.85 (s)	51.9
N-CH2-COOH	-	173.2

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Table 2: Mass Spectrometry, IR, and UV Data for

**Eucomoside B** 

Technique	Data
HR-FAB-MS	m/z 522.1975 [M+H]+ (Calcd. for C25H32NO11, 522.1975)
IR (KBr) vmax (cm-1)	3400 (br, OH), 1740 (C=O, ester), 1630 (C=C)
UV (MeOH) λmax (nm)	204, 235

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the structural elucidation of **Eucomoside B**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Instrumentation: NMR spectra were recorded on a JEOL JNM-A500 spectrometer.



- Sample Preparation: The sample of Eucomoside B was dissolved in deuterated methanol (CD3OD).
- 1H NMR: Proton NMR spectra were recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CD3OD at δ 3.31). Coupling constants (J) are reported in Hertz (Hz).
- 13C NMR: Carbon-13 NMR spectra were recorded at 125 MHz. Chemical shifts ( $\delta$ ) are reported in ppm relative to the residual solvent peak (CD3OD at  $\delta$  49.0).
- 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish proton-carbon one-bond and multiple-bond correlations, respectively, aiding in the complete assignment of the 1H and 13C NMR spectra.

#### **Mass Spectrometry (MS)**

- Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS)
  was performed on a JEOL JMS-700 mass spectrometer.
- Matrix: Glycerol was used as the matrix.
- Ionization Mode: The analysis was carried out in the positive ion mode to observe the protonated molecular ion [M+H]+.

#### Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a HORIBA FT-720 Fourier transform infrared spectrometer.
- Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1.

#### **Ultraviolet (UV) Spectroscopy**

Instrumentation: UV spectra were recorded on a JASCO V-520 UV/VIS spectrophotometer.

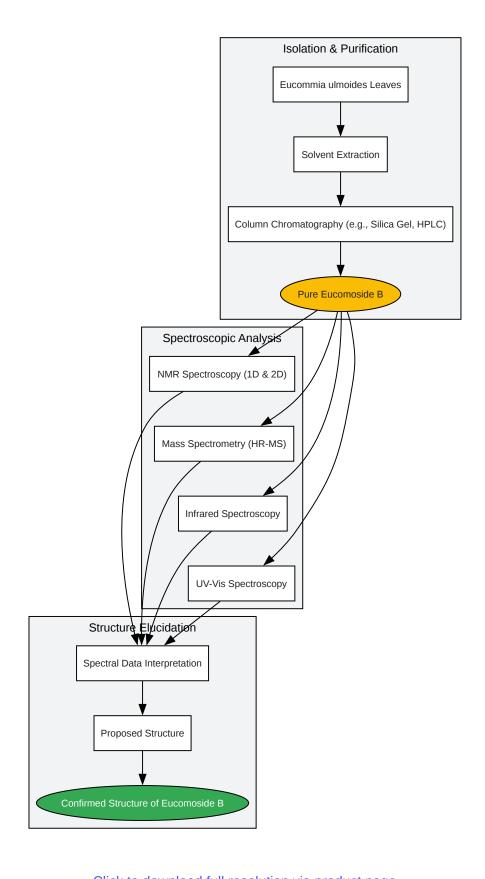


- Solvent: The sample was dissolved in methanol (MeOH).
- Data Acquisition: The absorption spectrum was scanned to determine the wavelengths of maximum absorption (λmax).

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Eucomoside B**.





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